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Introduction

Glycyrrhizin (GLR), a major active triterpenoid saponin isolated from the roots of licorice

(Glycyrrhiza species), has garnered significant attention for its diverse pharmacological

properties.[1][2][3] These properties include anti-inflammatory, antiviral, hepatoprotective, and

anticancer effects.[1][2] The therapeutic potential of GLR is primarily attributed to its ability to

modulate key cellular signaling pathways, such as nuclear factor kappa B (NF-κB), mitogen-

activated protein kinase (MAPK), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt).[1]

[4] Furthermore, GLR is known to directly inhibit the high-mobility group box 1 (HMGB1)

protein, a critical mediator of inflammation.[1][4] These application notes provide detailed

protocols for a range of cell-based assays designed to screen and characterize the biological

activities of GLR for researchers, scientists, and drug development professionals.

Anti-Inflammatory Activity Screening
Glycyrrhizin exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators

and signaling pathways.[1] A common method to assess this activity is to use a

lipopolysaccharide (LPS)-stimulated macrophage cell line, such as RAW 264.7, which mimics

an inflammatory response. GLR has been shown to reduce the production of pro-inflammatory

cytokines like TNF-α, IL-6, and IL-1β by suppressing the NF-κB and MAPK signaling pathways.

[1][5]
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Signaling Pathway: GLR Inhibition of LPS-Induced
Inflammation
Caption: GLR inhibits LPS-induced inflammatory signaling pathways.

Experimental Protocol: Cytokine Production in LPS-
Stimulated Macrophages
This protocol details the measurement of pro-inflammatory cytokines (TNF-α, IL-6) in RAW

264.7 macrophage cells stimulated with LPS.

Cell Culture:

Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and

1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

Cell Seeding:

Seed the cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere

overnight.

Treatment:

Pre-treat the cells with various concentrations of GLR (e.g., 10, 50, 100 µM) for 1-2 hours.

Include a vehicle control (medium without GLR).

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should

also be included.

Sample Collection:

After incubation, centrifuge the plate to pellet any floating cells.

Carefully collect the cell culture supernatant for cytokine analysis.

Cytokine Quantification (ELISA):
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Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially

available ELISA kits, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of cytokine production by GLR compared to the LPS-

only treated group.

Determine the IC₅₀ value (the concentration of GLR that inhibits 50% of cytokine

production).

Data Summary: Anti-Inflammatory Activity of GLR
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Cell Line Stimulant
Parameter
Measured

Effective
GLR
Concentrati
on

Result Reference

RAW 264.7 LPS
TNF-α, IL-6,

IL-1β
Not specified

Significant

reduction in

cytokine

production

[1]

RAW 264.7 LPS
HMGB1

Secretion
Not specified

Inhibition of

HMGB1

translocation

and secretion

[1]

BV2 Microglia LPS
IL-6, TNF-α,

IL-1β
Not specified

Inhibition of

cytokine

production

via HMGB1-

TLR4-NF-κB

pathway

[1]

Human

Chondrocytes
IL-1β

NO, PGE2,

TNF-α, IL-6
Not specified

Remarkable

suppression

of

inflammatory

mediators

[6]

HMC-1 Mast

Cells
PMACI TNF-α, IL-6 Not specified

Decreased

production

and mRNA

expression of

cytokines

[7]

Antiviral Activity Screening
GLR has demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2 and

Hepatitis B Virus (HBV).[8][9][10] Assays typically focus on inhibiting viral entry into host cells

or suppressing viral replication within the cells.
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SARS-CoV-2 Activity
GLR can inhibit SARS-CoV-2 entry by targeting the ACE2 receptor and can also block viral

replication.[11][12] Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are

commonly used for these assays.

Workflow: SARS-CoV-2 Antiviral Assays

Viral Entry Inhibition Assay Viral Replication Inhibition Assay

Assessment Methods

Incubate Vero E6 cells
with Spike Protein RBD

Add Glycyrrhizin (GLR)

Wash cells

Probe for attached RBD
(Western Blot)

Reduced RBD binding
indicates entry inhibition

Infect Vero E6 cells
with SARS-CoV-2

Treat with various
concentrations of GLR

Incubate for 48 hours

Assess viral activity

CPE Assay
(Cytopathic Effect)

RT-qPCR for
viral RNA

Plaque Reduction
Assay

Reduced CPE, RNA, or plaques
indicates replication inhibition

Click to download full resolution via product page

Caption: Workflows for assessing GLR's antiviral activity against SARS-CoV-2.
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Experimental Protocol: SARS-CoV-2 Replication
Inhibition (CPE Assay)
This protocol measures the ability of GLR to protect Vero E6 cells from the virus-induced

cytopathic effect (CPE).

Cell Culture:

Culture Vero E6 cells in MEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin.

Cell Seeding:

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

Infection and Treatment (Post-entry):

Infect cells with SARS-CoV-2 at a specific multiplicity of infection (e.g., 100 TCID₅₀) for 4

hours.[13]

Remove the virus-containing medium and add fresh medium containing serial dilutions of

GLR (e.g., 0.002–4 mg/mL).[13]

Include an untreated infected control (positive control) and an uninfected control (negative

control).

Incubation:

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

CPE Assessment:

After incubation, visually inspect the cells under a microscope for signs of CPE (cell

rounding, detachment).

For quantitative analysis, stain the cells with a crystal violet solution (0.5% in 20%

methanol).
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Wash the wells, allow them to dry, and then solubilize the stain with methanol.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each GLR concentration relative to the

uninfected control.

Determine the EC₅₀ (the concentration of GLR that provides 50% protection against virus-

induced cell death).

Data Summary: Anti-SARS-CoV-2 Activity of GLR
Assay Type Cell Line Parameter Result Reference

Viral Replication Vero E6 EC₅₀ 0.44 mg/mL [13][14]

Viral Replication Vero E6 3CLpro Inhibition
70.3% inhibition

at 30 µM
[14]

Viral Entry Vero E6
S protein-ACE2

Binding

Significant

inhibition at 31

µM

[11]

Viral Replication Vero E6 IC₅₀ (Glycyvir) 2–8 µM [9]

Hepatitis B Virus (HBV) Activity
GLR can inhibit the secretion of HBV surface antigen (HBsAg) and e-antigen (HBeAg), as well

as reduce HBV DNA levels.[15][16] The HepG2.2.15 cell line, which stably expresses HBV, is

the standard model for these studies.

Experimental Protocol: Inhibition of HBV Antigen
Secretion

Cell Culture:

Culture HepG2.2.15 cells in MEM supplemented with 10% FBS, G418 (200 µg/mL), and

1% Penicillin-Streptomycin.
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Cell Seeding:

Seed cells in a 24-well plate and grow to confluence.

Treatment:

Treat the cells with various concentrations of GLR (e.g., 50, 100, 200, 400, 800 µg/mL) in

fresh medium.[15]

Include a blank control group (no GLR).

Sample Collection:

Collect the cell culture supernatant at specific time points (e.g., 2, 3 days) post-treatment.

[17]

Antigen Quantification (ELISA):

Measure the levels of HBsAg and HBeAg in the collected supernatants using commercial

ELISA kits according to the manufacturer's protocols.[15]

HBV DNA Quantification (RT-PCR):

Extract viral DNA from the supernatant.

Quantify HBV DNA levels using Real-Time PCR.[15]

Data Analysis:

Compare the levels of HBsAg, HBeAg, and HBV DNA in GLR-treated groups to the blank

control group.

Determine the dose-dependent inhibitory effects of GLR.

Data Summary: Anti-HBV Activity of GLR
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Cell Line
Parameter
Measured

GLR
Concentration

Result Reference

HepG2.2.15 HBsAg Secretion Dose-dependent
Significant

inhibition
[15]

HepG2.2.15 HBeAg Secretion 100-400 µg/mL
Significant

inhibition
[15]

HepG2.2.15 HBeAg Secretion 800 µg/mL
Significant

increase
[15]

HepG2.2.15 HBV DNA Levels < 400 µg/mL
Significant

inhibition
[15]

HepG2.2.15 HBV DNA Levels 800 µg/mL
Significant

increase
[15]

Anticancer Activity Screening
GLR has been shown to inhibit the proliferation and induce apoptosis in various cancer cell

lines, including those from the liver, cervix, lung, and prostate.[2][18][19][20] The most common

initial screening method is the cell viability assay.

Workflow: Cell Viability Assay (MTT/CCK8)
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Seed cancer cells
(e.g., HepG2, HeLa, A549)

in 96-well plates

Incubate overnight
to allow adherence

Treat cells with serial
dilutions of Glycyrrhizin

Incubate for 24-72 hours

Add MTT or CCK8 reagent
to each well

Incubate for 1-4 hours

Measure absorbance
with a plate reader

Calculate cell viability (%) and
determine IC50 value
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Caption: A standard workflow for assessing the anticancer activity of GLR.

Experimental Protocol: Cell Viability (MTT Assay)
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Cell Culture:

Culture the desired cancer cell lines (e.g., HepG2, HeLa, A549, DU-145) in their

recommended growth media.[18][20]

Cell Seeding:

Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and incubate

overnight.[19]

Treatment:

Remove the old medium and add fresh medium containing various concentrations of GLR

or its analogs.

Include a vehicle control (DMSO or medium).

Incubation:

Incubate the cells for a specified period (e.g., 48 hours).[19]

MTT Addition:

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4

hours at 37°C.[19]

Formazan Solubilization:

Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan

crystals.

Absorbance Measurement:

Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.
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Plot a dose-response curve and determine the IC₅₀ value.

Data Summary: Anticancer Activity of GLR Analogs
Cell Line Compound Assay IC₅₀ (µM) Reference

HepG2

(Hepatocellular

Carcinoma)

18α-GAMG CCK8 6.67 [18]

HeLa (Cervical

Adenocarcinoma

)

18α-GAMG CCK8 7.43 [18]

A549 (Lung

Carcinoma)
18α-GAMG CCK8 15.76 [18]

DU-145

(Prostate

Cancer)

Glycyrrhizin Cell Viability
Dose-dependent

inhibition
[20]

LNCaP (Prostate

Cancer)
Glycyrrhizin Cell Viability

Dose-dependent

inhibition
[20]

MCF7 (Breast

Cancer)
Licorice Extract MTT

IC₅₀ = 56.10

µg/mL
[21]

Note: 18α-GAMG is a monoglucuronide analog of Glycyrrhetinic acid, derived from GLR.

HMGB1 Inhibition and Antioxidant Activity
GLR is a known direct inhibitor of High-Mobility Group Box 1 (HMGB1), an alarmin that

promotes inflammation when released from cells.[1][22][23] GLR also exhibits antioxidant

properties by reducing the generation of reactive oxygen species (ROS) in cells like

neutrophils, rather than by direct scavenging.[24][25][26]

Logical Relationship: GLR as an HMGB1 Inhibitor
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Caption: Mechanism of GLR-mediated inhibition of HMGB1 activity.

Experimental Protocol: Intracellular ROS Measurement
This protocol describes the use of a fluorescent probe, DCFDA, to measure intracellular ROS

generation in neutrophils or other cell types.

Cell Isolation/Culture:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 17 Tech Support

https://www.benchchem.com/product/b15564982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolate human neutrophils from peripheral blood or use a suitable cell line (e.g., HL-60,

HepG2).

Resuspend cells in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

Probe Loading:

Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) and incubate for

30 minutes at 37°C in the dark. DCFH-DA is deacetylated within the cell to non-fluorescent

DCFH.

Treatment:

Wash the cells to remove excess probe.

Pre-treat the cells with various concentrations of GLR for 1 hour.

ROS Induction:

Induce ROS production by adding a stimulant such as phorbol myristate acetate (PMA) for

neutrophils or hydrogen peroxide (H₂O₂) for other cell types.[1]

Fluorescence Measurement:

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-

dichlorofluorescein (DCF).

Measure the fluorescence intensity using a fluorescence microplate reader or flow

cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535

nm.

Data Analysis:

Calculate the percentage reduction in ROS generation in GLR-treated cells compared to

the stimulated control.
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Data Summary: HMGB1 Inhibition and Antioxidant
Activity of GLR

Assay Type
Cell
Line/System

Stimulant Result Reference

HMGB1

Inhibition

Chondrocytes,

Disc Cells
IL-1β

Dose-dependent

inhibition of

HMGB1 protein

expression

[23]

HMGB1

Inhibition

AGS Gastric

Cancer Cells
H. pylori

Reduction of

HMGB1

expression (most

effective at 200

µM)

[27]

ROS Generation
Human

Neutrophils
Not specified

Dose-dependent

decrease in O₂⁻,

H₂O₂, and OH⁻

generation

[24][25]

ROS Generation Cell-free system Xanthine-oxidase

No scavenging of

ROS, indicating

an intracellular

mechanism

[24][25]

Antioxidant
Human

Melanocytes
H₂O₂

Reduced ROS

levels and

increased cell

viability

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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